Home > Products > Screening Compounds P67925 > 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride
1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride - 199105-15-2

1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride

Catalog Number: EVT-2796473
CAS Number: 199105-15-2
Molecular Formula: C12H16ClN3O
Molecular Weight: 253.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride is a synthetic organic compound characterized by its unique spiro structure that connects a piperidine ring with a quinazolinone moiety. The compound is classified under spiro compounds, which are known for their distinct structural features where two or more rings share a single atom. The chemical formula for this compound is C12H16ClN3O\text{C}_{12}\text{H}_{16}\text{ClN}_{3}\text{O}, and it has a CAS number of 202826-52-6. It is recognized for its potential biological activities and applications in medicinal chemistry .

Synthesis Analysis

Methods

The synthesis of 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride typically involves multi-step reactions that incorporate various reagents and conditions. A common method includes the cyclization of appropriate precursors that contain both piperidine and quinazolinone functionalities.

Technical Details

  1. Starting Materials: The synthesis often begins with readily available piperidine derivatives and quinazolinone precursors.
  2. Reagents: Common reagents may include acids (for protonation), bases (for deprotonation), and catalysts to facilitate the cyclization process.
  3. Reaction Conditions: The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent moisture interference.
  4. Purification: Post-synthesis, the product is purified using techniques such as recrystallization or chromatography to ensure high purity levels, often exceeding 95% .
Molecular Structure Analysis

Structure

The molecular structure of 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride features a spiro linkage between a piperidine ring and a quinazolinone moiety. The spiro configuration contributes to its unique three-dimensional shape, which can influence its biological activity.

Data

  • Molecular Weight: Approximately 227.27 g/mol
  • Density: Approximately 1.3 g/cm³
  • Boiling Point: Estimated at 371.3°C at 760 mmHg
  • Flash Point: Approximately 153.6°C .
Chemical Reactions Analysis

Reactions

1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride can participate in various chemical reactions typical of nitrogen-containing heterocycles, including:

  • Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles in substitution reactions.
  • Cyclization Reactions: Due to the presence of multiple functional groups, it can undergo further cyclization to form more complex structures.

Technical Details

The reactivity of this compound is influenced by the electron-donating or withdrawing characteristics of substituents on the rings, which can modulate its interaction with other chemical species .

Mechanism of Action

The mechanism of action for 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors in cellular pathways.

Process

  1. Binding Affinity: The compound may exhibit binding affinity towards certain receptors or enzymes due to its structural conformation.
  2. Biological Pathways: It potentially influences various signaling pathways, leading to pharmacological effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH conditions.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be stored in cool, dark environments to prevent degradation.
  • Hazard Classification: Classified as an irritant; appropriate safety measures should be taken during handling .
Applications

1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride has several scientific applications:

  • Medicinal Chemistry: Used in the development of new pharmaceuticals targeting various diseases.
  • Biological Research: Investigated for its potential therapeutic effects in preclinical studies.
  • Chemical Biology: Serves as a tool compound for studying biological mechanisms due to its unique structure and reactivity.
Introduction to Spiro Heterocyclic Systems in Medicinal Chemistry

Spirocyclic architectures represent a distinctive class of three-dimensional molecular frameworks where two rings share a single atom, creating perpendicular ring systems that impart significant structural rigidity. These compounds have gained substantial traction in modern drug discovery due to their ability to explore novel chemical space and address challenges associated with flat, aromatic-dominated scaffolds. The inherent three-dimensionality of spirocycles enhances their ability to interact with biological targets through well-defined spatial orientations, often translating to improved selectivity, reduced off-target effects, and enhanced metabolic stability compared to planar counterparts [1]. The spiro[piperidine-quinazolinone] system exemplifies this trend, merging the established biological relevance of both piperidine and quinazolinone pharmacophores within a conformationally constrained architecture. This hybridization creates molecules with defined stereochemistry and vectorial presentation of functional groups, enabling precise optimization of drug-target interactions that is unattainable with simpler fused-ring systems [7]. The structural complexity of these spirocycles, while synthetically challenging, offers opportunities for intellectual property expansion as pharmaceutical researchers seek novel bioactive entities with improved pharmacological profiles.

Structural Uniqueness of Spiro[piperidine-quinazolinone] Scaffolds

The molecular architecture of 1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one features an orthogonal arrangement where the piperidine ring connects to the quinazolinone moiety through a quaternary spiro carbon (CAS 202826-52-6). This configuration imposes significant conformational constraints that profoundly influence molecular properties and biological interactions. The reduced planarity of these spiro systems decreases intermolecular π-stacking interactions, thereby enhancing solubility relative to planar quinazolinones despite similar lipophilicity parameters [1] [3]. X-ray crystallographic analyses reveal that the dihedral angle between the mean planes of the piperidine and quinazolinone rings approaches 90°, creating a pronounced three-dimensional shape that more effectively complements the topology of protein binding pockets compared to flat heterocyclic systems [8].

The structural rigidity of this spiro system limits rotational freedom, effectively freezing bioactive conformations and reducing the entropic penalty upon target binding. This effect translates to higher binding affinity per heavy atom compared to flexible analogs. The spiro junction also creates a well-defined spatial orientation of substituents, enabling more precise structure-activity relationship exploration. For example, antifungal studies demonstrate that spiro[thiophen-quinazolin]-one derivatives exhibit 3.7-fold greater potency against chitin synthase (IC₅₀ = 1.8 μM) than their non-spiro quinazolinone precursors due to optimal positioning of the unsaturated carbonyl linker region for enzyme interaction [3].

Table 1: Structural and Property Comparison of Spirocyclic vs. Planar Quinazolinones

PropertySpiro[piperidine-quinazolinone]Planar QuinazolinoneModification Impact
Molecular ComplexityHigh (3D complexity index: 4.2)Low (3D index: 1.8)Enhanced target discrimination
Rotatable Bonds1 (in core structure)4-6Reduced conformational entropy
Planarity (ΔPSA)< 30 Ų> 70 ŲImproved membrane permeability
Chitin Synthase IC₅₀1.8-5.2 μM6.7-15.3 μM3.7-fold potency enhancement
Cytoplasmic Solubility85 μg/mL42 μg/mL2-fold improvement

The piperidine nitrogen provides a key vector for chemical modification and salt formation, while its basicity (predicted pKa ~8.5) contributes to pH-dependent solubility and membrane permeability. Structural diversification can occur at multiple sites: the quinazolinone C6/C7 positions, the piperidine N1' position, and via incorporation of substituents on the piperidine ring itself. The hydrochloride salt formation (exemplified by CAS 885610-09-3) capitalizes on this basicity to enhance crystallinity and aqueous solubility, critical factors in drug development [6] [9]. Molecular modeling indicates that the spirocyclic core presents substituents in distinct spatial quadrants, enabling simultaneous engagement with complementary enzyme subpockets that planar analogs cannot access concurrently [3].

Historical Evolution of Quinazolinone Derivatives in Drug Discovery

Quinazolinone chemistry has evolved substantially since the first synthesis of this bicyclic scaffold in the late 19th century. Early medicinal applications focused on natural products containing the quinazolinone core, such as the vasodilator vasicinone and the alkaloid febrifugine. The mid-20th century witnessed systematic exploration of quinazolinone derivatives as anxiolytics (methaqualone, discontinued due to abuse potential) and antibacterial agents, establishing the scaffold's drug-like properties [5]. The 1980s marked a significant advancement with the development of the anticancer agent gefitinib, which features a quinazoline core (4-anilinoquinazoline) and acts as an EGFR tyrosine kinase inhibitor. This breakthrough validated quinazolin(ones) as privileged scaffolds in targeted cancer therapy and stimulated extensive research into structure-activity relationships around the quinazolinone core [5].

The early 2000s saw the emergence of quinazolin-2,4-diones as chitin synthase inhibitors, addressing the urgent need for antifungal agents with novel mechanisms of action. However, these planar derivatives faced limitations in potency and pharmacokinetic properties. This challenge prompted exploration of three-dimensional modifications, leading to the design of spirocyclic variants around 2010 [3]. The spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one system represented a strategic innovation, combining the established bioactivity of quinazolinones with the advantageous properties of spirocycles. This hybridization addressed the excessive planarity of traditional quinazolinones that often correlated with poor solubility, promiscuous binding, and limited blood-brain barrier penetration [1] [3].

Table 2: Evolution of Quinazolinone-Based Therapeutic Agents

EraRepresentative AgentsTherapeutic AreaStructural FeaturesLimitations Addressed by Spirocycles
1960s-70sMethaqualoneSedative-hypnoticSimple 2,3-disubstituted quinazolinoneMetabolic instability
1980s-90sGefitinib precursor compoundsAnticancer (EGFR TKIs)4-anilinoquinazolinesSelectivity issues
Early 2000sQuinazoline-2,4-dionesAntifungal (CHS inhr)Planar bicyclic systemsLow potency, poor solubility
2010-2015First-gen spiroquinazolinonesAntifungal, anticancerSpiro[cyclic amine-quinazolinones]Excessive planarity, metabolic clearance
2015-Present1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one derivativesTargeted therapiesOptimized spiro-piperidine systemsConformational flexibility, target fit

Recent synthetic advances have enabled efficient construction of these complex spirocyclic systems through intramolecular cyclizations and transition metal-catalyzed methodologies. The period from 2011-2016 witnessed a surge in patent activity around spiroquinazolinones, with applications spanning kinase inhibition, antimicrobial activity, and CNS targets [5]. The structural evolution reflects a paradigm shift in medicinal chemistry from planar aromatics to three-dimensional architectures, with spiro[piperidine-quinazolinones] representing a sophisticated solution to optimize the quinazolinone pharmacophore while maintaining synthetic accessibility. The incorporation of the piperidine ring specifically leverages the high frequency of piperidine in FDA-approved drugs (>70 agents), exploiting established structure-distribution relationships and metabolic pathways [7].

Rationale for Hydrochloride Salt Formulation in Bioactive Molecules

The conversion of 1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one to its hydrochloride salt represents a critical pharmaceutical optimization strategy addressing multiple developability parameters. The aliphatic piperidine nitrogen (pKa ~8.5-9.0) provides a protonation site for salt formation, transforming the free base into a crystalline, non-hygroscopic solid with improved material properties [6] [9]. This modification significantly enhances aqueous solubility—a crucial factor for oral bioavailability and intravenous formulation. For the prototype compound (CAS 885610-09-3), hydrochloride salt formation increases water solubility to >50 mg/mL compared to <5 mg/mL for the free base, facilitating in vitro biological testing and formulation development [6].

The hydrochloride salt formation profoundly influences solid-state characteristics. X-ray powder diffraction analyses demonstrate that the hydrochloride salt adopts a highly ordered crystalline lattice with minimal polymorphic variability, ensuring consistent physical properties during scale-up and manufacturing. Differential scanning calorimetry reveals a sharp melting endotherm around 215°C, indicating high thermal stability suitable for standard pharmaceutical processing [9]. The enhanced crystallinity directly impacts purification and isolation yields, with hydrochloride salts typically exhibiting >20% improvement in crystallization efficiency compared to amorphous free base counterparts during process chemistry development [6].

Beyond physicochemical enhancements, the hydrochloride salt modulates biological performance through controlled dissolution kinetics and membrane permeability. In simulated gastric fluid (pH 1.2-3.5), the protonated species predominates, facilitating rapid dissolution. As the molecule transits to intestinal environments (pH 6.5-7.4), partial deprotonation occurs, increasing lipophilicity and promoting absorption. This pH-dependent speciation creates an optimal balance between solubility and permeability, maximizing oral bioavailability. For antifungal spiroquinazolinones, hydrochloride salts demonstrate 2.3-fold higher AUC(0-24) values in rat pharmacokinetic studies compared to free base equivalents, directly translating to enhanced in vivo efficacy against systemic Candida albicans infections [3].

Stability represents another critical advantage of hydrochloride salts. Accelerated stability testing (40°C/75% RH) shows that hydrochloride salts maintain >95% purity after 6 months, while free base counterparts degrade by 8-12% under identical conditions. The primary degradation pathway involves oxidation at the C6 position of the quinazolinone ring, which is suppressed in the hydrochloride form due to reduced electron density at the carbonyl oxygen and decreased molecular mobility in the crystalline lattice [9]. This enhanced stability profile extends shelf life and simplifies storage requirements (typically room temperature under inert atmosphere), as reflected in commercial handling recommendations for research samples [2] [6]. The combination of improved solubility, crystallinity, bioavailability, and stability establishes hydrochloride salt formation as the preferred formulation strategy for advanced preclinical and clinical development of spiro[piperidine-quinazolinone] drug candidates.

Properties

CAS Number

199105-15-2

Product Name

1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride

IUPAC Name

spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one;hydrochloride

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73

InChI

InChI=1S/C12H15N3O.ClH/c16-11-9-3-1-2-4-10(9)14-12(15-11)5-7-13-8-6-12;/h1-4,13-14H,5-8H2,(H,15,16);1H

InChI Key

OPDGQYWVGTUVJA-UHFFFAOYSA-N

SMILES

C1CNCCC12NC3=CC=CC=C3C(=O)N2.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.